4-pentyl-2(5H)-furanone
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Overview
Description
4-Pentyl-2(5H)-furanone is an organic compound with a furanone core structure. It is characterized by a five-membered lactone ring with a pentyl side chain. This compound is known for its distinctive aroma and is often found in various natural sources, including fruits and essential oils.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-pentyl-2(5H)-furanone typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of 4-pentenoic acid derivatives. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biotechnological methods involving microbial fermentation have been explored for the production of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Pentyl-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furanone ring or the pentyl side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 4-pentyl-2,3-dihydrofuranone.
Substitution: Various substituted furanones depending on the reagents used.
Scientific Research Applications
4-Pentyl-2(5H)-furanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a flavoring agent in food chemistry.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4-pentyl-2(5H)-furanone involves its interaction with various molecular targets. It can modulate enzyme activity, interact with cellular membranes, and influence signal transduction pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules.
Comparison with Similar Compounds
4-Pentyl-2,3-dihydrofuranone: A reduced form of 4-pentyl-2(5H)-furanone with similar but distinct properties.
This compound-3-carboxylic acid: An oxidized derivative with different reactivity and applications.
Uniqueness: this compound stands out due to its unique combination of a furanone ring and a pentyl side chain, which imparts specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C9H14O2 |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-pentyl-2H-furan-5-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-8-6-9(10)11-7-8/h6H,2-5,7H2,1H3 |
InChI Key |
MYQNQHDMGJLASV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=O)OC1 |
Origin of Product |
United States |
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